5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol
CAS No.: 2090690-47-2
Cat. No.: VC5117638
Molecular Formula: C8H5BrF4O
Molecular Weight: 273.025
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090690-47-2 |
---|---|
Molecular Formula | C8H5BrF4O |
Molecular Weight | 273.025 |
IUPAC Name | [5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol |
Standard InChI | InChI=1S/C8H5BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2,14H,3H2 |
Standard InChI Key | QDYUEFIRSIJJTI-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1CO)F)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is [5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol. Alternative names include (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol and 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol . Notably, positional isomers such as 2-bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol (CAS: 2091622-12-5) exist but differ in the arrangement of substituents on the benzene ring .
Molecular Structure and Formula
The compound’s molecular formula reflects a benzene ring substituted with bromine (position 5), fluorine (position 2), and a trifluoromethyl group (position 3), with a hydroxymethyl (-CHOH) group at position 1. Its structure is validated by spectroscopic data, including NMR and mass spectrometry .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 273.02 g/mol | |
CAS Number | 2090690-47-2 | |
Storage Conditions | Ambient temperature | |
MDL Number | MFCD32640122 | |
SMILES Notation | C1=C(C(=C(C(=C1F)Br)C(F)(F)F)CO)F |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 5-bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol typically involves multi-step functionalization of a benzene precursor. A patented method for analogous compounds describes the nitration of bromo-fluoro-trifluoromethylbenzene, followed by reduction to the corresponding amine and subsequent oxidation or hydroxylation . For example, 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene can be reduced using catalytic hydrogenation or metal-acid systems to yield intermediate amines, which are further functionalized to benzyl alcohols .
Industrial-Scale Production
Ambeed’s documentation highlights the use of 3-bromo-5-fluorobenzotrifluoride as a precursor in coupling reactions. In one protocol, this bromide undergoes lithiation with n-butyllithium in diethyl ether at -78°C, followed by reaction with a ketone to form tertiary alcohols . While this example pertains to a related compound, it underscores the role of halogenated intermediates in synthesizing trifluoromethyl-substituted benzyl alcohols .
Physicochemical Properties
Spectroscopic Characterization
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NMR: Peaks corresponding to the aromatic protons and hydroxymethyl group are observed. For the isomer 2-bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol, signals include δ 7.71 (s, 1H, aromatic), δ 5.50 (s, 1H, -OH), and δ 2.05 (s, 3H, -CH) .
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Mass Spectrometry: Characteristic fragments include m/z 273 (molecular ion), 255 (loss of HO), and 160 (cleavage of the C-Br bond) .
Stability and Reactivity
Applications in Pharmaceutical and Agrochemical Research
Role as a Synthetic Intermediate
This benzyl alcohol derivative is pivotal in constructing complex molecules. For instance, it serves as a building block in quinoline derivatives, which exhibit antimicrobial and anticancer activities . A documented application involves its use in synthesizing 6-[5-fluoro-3-(trifluoromethyl)phenyl]-1,2-dihydro-2,2,4-trimethylquinoline, a compound with potential therapeutic properties .
Electronic and Steric Effects
The trifluoromethyl group’s strong electron-withdrawing nature and the halogen atoms’ steric bulk influence the compound’s reactivity, making it valuable in designing molecules with tailored electronic profiles for drug discovery .
Future Directions and Research Opportunities
Exploration of Bioactivity
Further studies could evaluate the compound’s potential as a protease inhibitor or kinase modulator, leveraging its halogenated aromatic structure.
Green Chemistry Approaches
Developing solvent-free or catalytic methods for its synthesis would align with sustainable chemistry goals, reducing reliance on hazardous reagents like n-butyllithium .
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